Physicochemical Properties and Synthetic Applications of 1,2-Phenylenebis(boronic acid pinacol ester): A Comprehensive Technical Guide
Physicochemical Properties and Synthetic Applications of 1,2-Phenylenebis(boronic acid pinacol ester): A Comprehensive Technical Guide
Executive Summary
In the realm of modern synthetic chemistry and advanced materials science, precise spatial arrangement of functional groups is paramount. 1,2-Phenylenebis(boronic acid pinacol ester) (CAS: 269410-07-3), also known as 2,2'-(1,2-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), serves as a highly versatile, ortho-functionalized building block 1. By providing two reactive boronate ester moieties in close proximity, this compound enables the construction of sterically constrained polyaromatic hydrocarbons (PAHs), highly ordered Covalent Organic Frameworks (COFs), and rigid ligands for photoluminescent transition-metal complexes 2.
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in cross-coupling reactions, and field-proven experimental protocols designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Thermodynamics
The utility of 1,2-phenylenebis(Bpin) is deeply rooted in its thermodynamics. Free ortho-phenylenediboronic acids are notoriously difficult to handle; they rapidly dehydrate in the presence of atmospheric moisture to form complex, insoluble oligomeric boroxines, which ruins stoichiometric precision.
By esterifying the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), the boron atom is locked into a stable 5-membered dioxaborolane ring. The four methyl groups on each pinacol moiety provide immense steric shielding to the empty p-orbital of the boron atom. This prevents unwanted nucleophilic attack and hydrolysis, rendering the compound a bench-stable solid that can be stored and handled with ease, while maintaining excellent reactivity for base-activated transmetalation 3.
Quantitative Physicochemical Data
| Parameter | Specification |
| Chemical Name | 1,2-Phenylenebis(boronic acid pinacol ester) |
| Synonyms | 1,2-Benzenediboronic acid bis(pinacol) ester |
| CAS Number | 269410-07-3 |
| Molecular Formula | C18H28B2O4 |
| Molecular Weight | 330.04 g/mol |
| Melting Point | 114.0 - 118.0 °C |
| Boiling Point | 426.9 ± 28.0 °C (at 760 mmHg) 3 |
| Appearance | White to pale yellow/orange solid |
| Solubility | Soluble in THF, Dioxane, DCM; Insoluble in H2O |
Mechanistic Insights: The Ortho-Effect in Synthesis
The unique ortho-substitution pattern of 1,2-phenylenebis(Bpin) presents both synthetic opportunities and steric challenges. In a standard Suzuki-Miyaura coupling, the transmetalation step is rate-limiting when dealing with sterically encumbered boronic esters.
When the first Bpin group undergoes cross-coupling, the resulting mono-coupled intermediate becomes highly sterically congested. The second catalytic cycle requires the incoming Palladium(II)-aryl complex to navigate past the newly installed aryl group to reach the remaining Bpin moiety. To overcome this, high temperatures and ligands with large bite angles (such as dppf) are required to force the reductive elimination step.
Caption: Logical workflow of 1,2-Phenylenebis(Bpin) synthetic pathways and advanced material applications.
Applications in Advanced Materials
1,2-Phenylenebis(Bpin) is a cornerstone building block in materials science due to its ability to enforce rigid, angular geometries 1.
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Covalent Organic Frameworks (COFs): It acts as a highly directional phenylene ligand. The ortho-branching enables the formation of well-defined 2D and 3D porous networks with strong dispersion forces. This specific geometry eliminates the unpredictable templating effects often seen in meta- or para-linked analogs, making it ideal for gas separation and catalysis 2.
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Photoluminescent Materials (OLEDs): In the realm of optoelectronics, this compound is used to synthesize rigid bidentate ligands for heavy-metal chelation. Platinum (Pt) complexes derived from this ortho-linked precursor exhibit exceptional photophysical properties, achieving an external quantum efficiency (EQE) of 8% at 100 cd/m² [[2]]().
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Ultrafast Charge Separation: Anthracene dimers linked via this specific phenylene moiety demonstrate an ultrafast charge separation rate of 8 picoseconds. This is driven by the strong electronic coupling and large charge separation driving force inherent to the ortho-geometry 2.
Self-Validating Experimental Protocol: Double Suzuki-Miyaura Coupling
To successfully utilize 1,2-phenylenebis(Bpin), researchers must account for the steric hindrance of the second coupling step. The following protocol is designed as a self-validating system for synthesizing ortho-disubstituted PAHs.
Caption: Step-by-step experimental workflow for double Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
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Preparation & Degassing (Causality: Catalyst Preservation): The reaction is highly sensitive to oxygen. O₂ not only oxidizes the active Pd(0) catalyst to an inactive Pd(II) state but also promotes the homocoupling of the boronic ester. Rigorously degas a solvent mixture of 1,4-dioxane and water (4:1 v/v) via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes.
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Reagent Mixing (Causality: Stoichiometric Saturation): To an oven-dried Schlenk flask, add 1.0 eq of 1,2-phenylenebis(Bpin), 2.2 eq of the target aryl bromide (the slight excess ensures complete double coupling and prevents mono-coupled dead-ends), and 0.05 eq of Pd(dppf)Cl₂. Expert Note: The bidentate dppf ligand is specifically chosen because its large bite angle mechanically forces the aryl groups closer together, facilitating reductive elimination in sterically hindered ortho-couplings.
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Base Addition (Causality: Boronate Activation): Add 3.0 eq of K₂CO₃. The base is strictly required to quaternize the boron atom, transitioning it from a neutral, trigonal planar geometry to a negatively charged, tetrahedral boronate complex. Only this activated state is sufficiently nucleophilic to undergo transmetalation with the Pd(II) intermediate.
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Reaction Execution: Seal the flask and heat to 90°C for 18 hours under a positive pressure of argon. The elevated temperature provides the thermodynamic activation energy needed to overcome the steric repulsion between the two adjacent bulky groups during the second catalytic cycle.
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Validation & Quality Control (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc eluent. The protocol is self-validating when the highly fluorescent intermediate (mono-coupled product) is entirely consumed, yielding a single, lower-Rf spot corresponding to the di-coupled product. Confirm the final structure via ¹H NMR by verifying the complete disappearance of the massive 24-proton pinacol singlet at ~1.3 ppm.
References
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Ossila. Covalent Organic Frameworks (COFs) Phenylene Ligand: 2,2'-(1,2-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).2
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Sigma-Aldrich. 1,2-benzenediboronic acid bis(pinacol) ester.
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CymitQuimica. CAS 269410-07-3: 2,2′-(1,2-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane].1
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TCI Chemicals. 1,2-Benzenediboronic Acid Bis(pinacol) Ester | 269410-07-3.3
